2-(5-Bromo-2-thienyl)-3-chloroquinoxaline

描述

Historical Context of Quinoxaline-Thiophene Derivatives

Quinoxaline-thiophene hybrids represent a critical intersection in heterocyclic chemistry, combining the electronic versatility of quinoxaline with the structural adaptability of thiophene. Quinoxaline derivatives have been studied since the early 20th century for their pharmacological potential, particularly as antiviral and anticancer agents. The integration of thiophene—a sulfur-containing heterocycle—into quinoxaline frameworks emerged in the late 20th century, driven by advances in synthetic methodologies and the pursuit of compounds with enhanced electronic and biological properties. These hybrids gained prominence in materials science for their optoelectronic applications and in medicinal chemistry for their ability to interact with diverse biological targets, such as viral proteases and kinase enzymes.

Nomenclature and Structural Classification

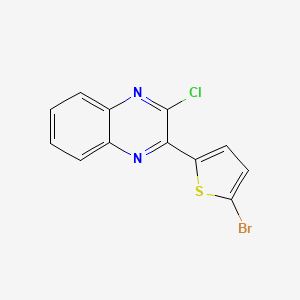

The compound 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline (CAS: 66078-66-8) is systematically named according to IUPAC rules:

- Quinoxaline core : A bicyclic system comprising two fused pyrazine and benzene rings.

- Substituents : A 5-bromo-2-thienyl group at position 2 and a chlorine atom at position 3 (Figure 1).

Table 1: Key Identifiers

| Property | Value |

|---|---|

| CAS Registry Number | 66078-66-8 |

| Molecular Formula | C₁₂H₆BrClN₂S |

| Molecular Weight | 325.61 g/mol |

| SMILES | ClC₁=NC₂=C(C=CC=C₂)N=C₁C₁=CC=C(Br)S₁ |

| InChI Key | FCAARIDXUAAZLX-UHFFFAOYSA-N |

Molecular Composition and Basic Properties

The molecular structure features:

- A quinoxaline core (C₈H₄N₂) providing a planar, aromatic scaffold.

- Thiophene moiety (C₄H₂S) conjugated to the quinoxaline via a carbon-carbon bond, introducing sulfur’s electron-rich character.

- Halogen substituents : Bromine (Br) at the 5-position of thiophene and chlorine (Cl) at the 3-position of quinoxaline, enhancing electrophilic reactivity.

While specific melting/boiling points are not explicitly reported in available literature, analogous quinoxaline-thiophene compounds typically exhibit high thermal stability (>200°C) due to aromatic stacking and halogen-mediated intermolecular interactions.

Position in Heterocyclic Chemistry Research

This compound exemplifies the strategic fusion of two pharmacophoric motifs:

- Quinoxaline : Known for DNA intercalation and enzyme inhibition.

- Thiophene : Valued for its π-conjugation and metabolic stability.

Researchers have leveraged such hybrids to develop:

- Antiviral agents : Quinoxaline derivatives inhibit viral polymerases, while thiophene enhances membrane permeability.

- Optoelectronic materials : Thiophene’s electron-donating capacity complements quinoxaline’s electron-deficient core, enabling applications in organic semiconductors.

Table 2: Research Applications of Quinoxaline-Thiophene Hybrids

| Application | Key Findings | References |

|---|---|---|

| Antiviral Drug Design | TLR7 antagonism with IC₅₀ values of 8.2–10.0 μM | |

| Organic Electronics | Enhanced charge mobility in thin-film transistors |

This dual functionality positions this compound as a versatile candidate for interdisciplinary research, bridging medicinal chemistry and materials science.

属性

IUPAC Name |

2-(5-bromothiophen-2-yl)-3-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrClN2S/c13-10-6-5-9(17-10)11-12(14)16-8-4-2-1-3-7(8)15-11/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCAARIDXUAAZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384302 | |

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66078-66-8 | |

| Record name | 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.

Formation of Quinoxaline: The brominated thiophene is then reacted with 3-chloroquinoxaline under suitable conditions, often involving a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

化学反应分析

Types of Reactions: 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the thienyl ring or the nitrogen atoms in the quinoxaline ring.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted quinoxaline derivative.

科学研究应用

Medicinal Chemistry

1. Anticancer Activity

Recent studies have highlighted the potential of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline in anticancer applications. Research indicates that derivatives of quinoxaline compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of prostate cancer cells (PC3) and other malignancies, demonstrating comparable efficacy to established chemotherapeutics like doxorubicin .

2. Antimicrobial Properties

Quinoxaline derivatives, including this compound, have been investigated for their antibacterial and antifungal activities. Studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi, thus contributing to the development of new antimicrobial agents . The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Case Study 1: Antitumor Efficacy

In a recent study, researchers synthesized a series of quinoxaline derivatives and evaluated their antitumor efficacy in vitro. Among these, this compound exhibited notable cytotoxicity against human melanoma cells. The study utilized MTT assays to determine cell viability and found that treatment with this compound resulted in a significant reduction in cell proliferation .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for developing new antibiotics .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural and Electronic Comparisons

The 3-chloro substituent in 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is critical for its bioactivity. Comparisons with structurally related compounds reveal:

| Compound | Substituents at Quinoxaline | Key Structural Features | Electronic Properties |

|---|---|---|---|

| This compound | 3-Cl, 2-(5-Br-thienyl) | Chloro (electron-withdrawing), bromothiophene (electron-donating) | Balanced π-acceptor/donor interactions |

| 3-Methylquinoxaline analogues | 3-CH₃ | Electron-donating methyl group | Weak π-donor, sterically compact |

| 3-Ethylquinoxaline analogues | 3-C₂H₅ | Larger alkyl group | Increased steric hindrance |

| 3-Oxoquinoxaline derivatives | 3-O | Electron-withdrawing oxo group | Stronger electron withdrawal |

The chloro group’s moderate electron-withdrawing nature enhances π-π stacking with catalytic residues (e.g., His57 in HCV protease) compared to methyl or ethyl groups, which lack sufficient electron modulation . Conversely, the oxo group’s stronger electron withdrawal may disrupt hydrophobic interactions, reducing potency in some contexts .

HCV Protease Inhibition

The 3-chloro substitution confers superior potency against wild-type (WT) and drug-resistant HCV NS3/4A protease variants compared to 3-methyl or 3-ethyl analogues:

| Compound Series | WT Protease Ki (nM) | D168A EC₅₀ (nM) | A156T EC₅₀ (nM) |

|---|---|---|---|

| 3-Chloroquinoxaline (e.g., 12d) | 3.8–3.9 | <5 | 12–38 |

| 3-Methylquinoxaline (e.g., 12b) | 7.2–8.1 | 15–20 | 20–45 |

| Macrocyclic inhibitor (e.g., 2) | 2.0 | 1.5 | 5 |

Key findings:

- Chloro-substituted compounds (e.g., 12d ) exhibit 2-fold greater potency against WT and D168A variants than methyl analogues .

- The A156T mutation reduces potency for linear 3-chloro compounds, but this is mitigated by introducing bulkier P4 capping groups (e.g., cyclopentyl), restoring EC₅₀ to <5 nM .

Anticancer Activity (VEGFR-2 Inhibition)

3-Chloroquinoxaline derivatives outperform 3-oxo analogues in apoptosis induction and VEGFR-2 inhibition:

| Compound | A549 Cell Line IC₅₀ (µM) | Comparison to Sorafenib |

|---|---|---|

| 3-Chloro derivative (10b ) | 6.48 | 2× more potent |

| 3-Oxo derivative | >15 | Less potent |

| Sorafenib (control) | 14.10 | Reference |

Notably, 10g (3-chloro derivative) showed IC₅₀ = 10.52 µM, slightly surpassing sorafenib (IC₅₀ = 10.75 µM) .

生物活性

2-(5-Bromo-2-thienyl)-3-chloroquinoxaline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoxaline core with a bromothiophene substituent and a chloro group, which contributes to its biological activity. The presence of halogens and heterocycles often enhances the lipophilicity and bioavailability of such compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Research indicates that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. The structure-activity relationship (SAR) studies suggest that modifications on the quinoxaline ring can enhance antibacterial potency .

| Compound | Activity | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Antimycobacterial | 1.6 | |

| Quinoxaline derivative A | Antibacterial | 0.5 | |

| Quinoxaline derivative B | Antifungal | 2-4 |

Anticancer Activity

Quinoxalines are also being investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast adenocarcinoma) and PC3 (prostate cancer) cells. The mechanism involves the downregulation of anti-apoptotic proteins like BCL2 and the induction of pro-apoptotic pathways .

Case Study: MCF-7 Cells

- Compound : this compound

- Effect : Induces apoptosis

- Mechanism : Downregulation of HIF1α and ERα

- Concentration : Effective at submicromolar levels .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : It interacts with P2X3 receptors, which are implicated in pain pathways and other pathological conditions .

- DNA Interaction : Quinoxalines are known to intercalate with DNA, potentially disrupting replication in rapidly dividing cells.

Safety and Toxicity

While exploring the therapeutic potential, it is crucial to consider the safety profile of this compound. Preliminary studies suggest low toxicity in non-cancerous cell lines; however, further toxicological assessments are necessary to establish a comprehensive safety profile .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-Bromo-2-thienyl)-3-chloroquinoxaline, and how can reaction purity be optimized?

- Answer : A common method involves nucleophilic substitution or cross-coupling reactions to introduce the bromothienyl group to the quinoxaline core. For example, 3-chloroquinoxaline derivatives can be synthesized via phosphonylation reactions using triethyl phosphite under reflux conditions . To optimize purity, employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (≥95%) using a C18 reverse-phase column. Reaction intermediates should be characterized by -NMR and high-resolution mass spectrometry (HRMS) to ensure structural fidelity .

Q. How can the electronic properties of the chloro and bromothienyl substituents influence the compound's reactivity in further functionalization?

- Answer : The electron-withdrawing chloro group at the 3-position of quinoxaline enhances electrophilic aromatic substitution reactivity, facilitating modifications at the 2-position. The bromothienyl moiety acts as a directing group, enabling regioselective cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl or heteroaryl groups. Density Functional Theory (DFT) calculations can predict charge distribution to guide synthetic planning .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Answer : Key techniques include:

- Single-crystal X-ray diffraction for unambiguous structural determination (e.g., CCDC 1983315 provides reference data for similar quinoxaline-thiophene systems) .

- - and -NMR to confirm substitution patterns and electronic environments.

- UV-Vis and fluorescence spectroscopy to assess π-conjugation effects, particularly relevant for optoelectronic applications .

Advanced Research Questions

Q. How does the 3-chloro substituent enhance biological activity in quinoxaline-based protease inhibitors, and what are the limitations in resistance profiles?

- Answer : The 3-chloro group improves π−π stacking interactions with catalytic residues (e.g., His57 in HCV NS3/4A protease), increasing binding affinity. SAR studies show 3-chloroquinoxaline derivatives exhibit 2-fold higher potency than methyl/ethyl analogues against wild-type proteases (e.g., WT = 3.8–3.9 nM). However, susceptibility to A156T mutation-driven resistance necessitates combinatorial therapy or backbone modifications to mitigate this limitation .

Q. In cancer cell line assays, how do 3-chloroquinoxaline derivatives compare to established kinase inhibitors like sorafenib, and what mechanistic insights explain this difference?

- Answer : 3-Chloroquinoxaline derivatives (e.g., compound 10b, IC = 6.48 µM) outperform sorafenib (IC = 14.10 µM) in A549 lung cancer cells. Mechanistically, the chloro group enhances VEGFR-2 inhibition and apoptosis induction via caspase-3 activation pathways. Comparative molecular docking studies reveal stronger hydrophobic interactions with kinase ATP-binding pockets .

Q. How should researchers address contradictions in biological potency data across different assay systems (e.g., enzymatic vs. cellular assays)?

- Answer : Contradictions often arise from differences in membrane permeability, off-target effects, or assay conditions (e.g., pH, serum proteins). To resolve discrepancies:

- Perform dose-response curves in both enzymatic (e.g., protease inhibition) and cellular (e.g., replicon) assays.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of cellular factors.

- Cross-validate with resistant variant profiling (e.g., D168A/V vs. A156T mutations) to identify context-dependent efficacy .

Q. What strategies optimize the synthesis of 3-chloroquinoxaline N-oxides for further functionalization?

- Answer : Treat 3-chloroquinoxaline 1-oxide (4) with hydrazine hydrate to yield 3-hydrazinoquinoxaline 1-oxide (5) in 63% yield. Optimize reaction time (6–8 hrs) and temperature (80–100°C) to minimize side products. Purify via recrystallization from ethanol/water and confirm oxidation state using IR spectroscopy (N–O stretch at ~1250 cm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。